molecular formula C9H14N2 B1605940 N-(3-aminopropyl)aniline CAS No. 4742-01-2

N-(3-aminopropyl)aniline

Cat. No.: B1605940
CAS No.: 4742-01-2
M. Wt: 150.22 g/mol
InChI Key: DOSWHECVUKBMCG-UHFFFAOYSA-N
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Description

N-(3-Aminopropyl)aniline is an organic compound with the chemical formula C9H14N2. It is a derivative of aniline, where the amino group is attached to a propyl chain, which in turn is connected to the benzene ring. This compound is known for its versatility in various chemical reactions and its applications in different fields.

Biochemical Analysis

Biochemical Properties

N-(3-aminopropyl)aniline plays a significant role in biochemical reactions, particularly in the context of polyamine metabolism. Polyamines are small organic cations that are essential for cell growth and differentiation. This compound interacts with enzymes such as aminopropyltransferases, which are involved in the biosynthesis of polyamines like spermidine and spermine . These interactions are crucial for the regulation of cellular polyamine levels and, consequently, for maintaining cellular homeostasis.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of extracellular matrix proteins when used as a cell culture substrate . This modulation can lead to changes in cell morphology, motility, and adhesion. Additionally, this compound has been observed to enhance the efficiency of oncolytic viruses in cell experiments, indicating its potential role in cancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as a substrate for aminopropyltransferases, facilitating the transfer of aminopropyl groups to polyamine acceptors . This process is essential for the synthesis of polyamines, which are vital for cellular functions such as DNA replication, RNA transcription, and protein synthesis. Additionally, this compound can influence enzyme activity, either by inhibition or activation, depending on the specific enzyme and cellular context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, making it suitable for long-term experiments . Its degradation products and their potential impact on cellular processes should also be considered.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can promote cell growth and differentiation, while at high doses, it may exhibit toxic or adverse effects . Understanding the threshold levels and the dose-response relationship is crucial for its safe and effective use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to polyamine biosynthesis . It interacts with enzymes such as aminopropyltransferases and decarboxylases, which facilitate the conversion of precursor molecules into polyamines. These metabolic pathways are essential for regulating cellular polyamine levels and ensuring proper cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound can influence its activity and effectiveness in various biochemical processes.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its function. It is often localized in the cytosol and the nucleus, where it interacts with enzymes involved in polyamine biosynthesis . The subcellular localization of this compound can be influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Aminopropyl)aniline can be synthesized through several methods. One common method involves the reaction of aniline with 3-chloropropylamine under basic conditions. The reaction typically proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound can be produced using a fixed-bed reactor. The process involves the catalytic reaction of ammonia with acrylonitrile to form N-(2-cyanoethyl)-3-aminopropionitrile, which is then hydrogenated to yield this compound. This method is advantageous due to its high yield and selectivity .

Chemical Reactions Analysis

Types of Reactions: N-(3-Aminopropyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroaniline, while reduction can produce various amines .

Scientific Research Applications

N-(3-Aminopropyl)aniline has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-(3-Aminopropyl)-N-benzyl-N-methylamine
  • N-(3-Aminopropyl)piperidine
  • N-(3-Aminopropyl)-2-pipecoline

Uniqueness: N-(3-Aminopropyl)aniline is unique due to its specific structure, which combines the properties of aniline and propylamine. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in various synthetic processes .

Properties

IUPAC Name

N'-phenylpropane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6,11H,4,7-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSWHECVUKBMCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330164
Record name N-(3-aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4742-01-2
Record name N-(3-aminopropyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-aminopropyl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared in the manner of Example 1, Step A from aniline and 3-bromopropylamine hydrobromide salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-bromopropylamine hydrobromide salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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